N-(1-Phenylethyl)naphthalene-1-carbothioamide
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Overview
Description
N-(1-Phenylethyl)naphthalene-1-carbothioamide is an organosulfur compound with the molecular formula C19H17NS It is a derivative of naphthalene and contains a thioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phenylethyl)naphthalene-1-carbothioamide typically involves the reaction of naphthalene-1-carbothioamide with 1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Naphthalene-1-carbothioamide and 1-phenylethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or sulfuric acid to facilitate the reaction.
Temperature and Time: The reaction mixture is heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion of the starting materials to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylethyl)naphthalene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) are employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(1-Phenylethyl)naphthalene-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Phenylethyl)naphthalene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The thioamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-thiocarboxamide: A related compound with similar structural features but lacking the phenylethyl group.
Naphthalene-2-carbothioamide: Another naphthalene derivative with the thioamide group at a different position.
Benzanilide: A structurally similar compound with an amide group instead of a thioamide group.
Uniqueness
N-(1-Phenylethyl)naphthalene-1-carbothioamide is unique due to the presence of both the naphthalene and phenylethyl groups, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62659-22-7 |
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Molecular Formula |
C19H17NS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(1-phenylethyl)naphthalene-1-carbothioamide |
InChI |
InChI=1S/C19H17NS/c1-14(15-8-3-2-4-9-15)20-19(21)18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,20,21) |
InChI Key |
DMLURAKWFASALL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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